4,4-difluoropent-1-en-3-ol
Description
Properties
CAS No. |
1873265-27-0 |
|---|---|
Molecular Formula |
C5H8F2O |
Molecular Weight |
122.1 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 4,4 Difluoropent 1 En 3 Ol
Transformations Mediated by the Alkene Moiety
Cycloaddition Reactions and Their Fluorine-Specific Considerations
While general principles of organic chemistry can suggest potential reactivity for the functional groups present in 4,4-difluoropent-1-en-3-ol, the absence of published experimental data for this specific compound prevents a detailed and authoritative discussion of its chemical behavior. The inclusion of fluorine atoms at the C4 position is expected to exert a significant electronic influence on the reactivity of both the allylic alcohol and the alkene, making direct analogies to non-fluorinated counterparts speculative without experimental validation.
Therefore, the generation of an article with thorough, informative, and scientifically accurate content strictly adhering to the requested outline is not feasible at this time due to the apparent absence of dedicated research on this compound in the available scientific literature.
Polymerization Studies of Fluorinated Monomers
The vinyl group in this compound suggests its potential to act as a monomer in polymerization reactions. The free-radical polymerization of vinyl monomers is a fundamental process for creating a wide array of polymeric materials. mdpi.com The presence of fluorine atoms can significantly influence the polymerization process and the properties of the resulting polymer. Fluoropolymers are known for their chemical inertness, thermal stability, and low surface energy.
While specific polymerization studies of this compound are not extensively documented, the reactivity of structurally similar monomers provides insight. Gem-difluoroalkenes, for instance, are recognized as versatile building blocks that can undergo polymerization. nih.gov The polymerization of fluorinated monomers has been explored in various media, including supercritical carbon dioxide, to produce fluorinated homopolymers and copolymers. The reactivity of such monomers is a subject of ongoing research, with studies examining the influence of the transition metal functions in the vinyl polymerization of organometallic monomers. scispace.com
The polymerization of a novel azaborine vinyl monomer has been demonstrated on a gram-scale, indicating that complex vinyl compounds can be successfully polymerized. rsc.org For this compound, the gem-difluoro group would be expected to influence the electronic properties of the vinyl group, potentially affecting its reactivity in radical polymerization. Furthermore, the hydroxyl group could participate in or interfere with the polymerization process, possibly requiring protection prior to polymerization or enabling post-polymerization modification of the resulting polymer.
Reactivity Influenced by the Geminal Difluoride (CF2) Group
The geminal difluoride (CF2) group is a key determinant of the chemical reactivity of this compound, influencing C-F bond activation pathways and the acidity of the adjacent hydroxyl group.
C-F Bond Activation and Defluorinative Functionalization
The carbon-fluorine bond is the strongest single bond in organic chemistry, yet its selective activation and functionalization are areas of intense research. In gem-difluoroalkenes like this compound, the C-F bonds can be activated, often with the assistance of transition metal catalysts. nih.gov This activation can lead to defluorinative functionalization, where one or more fluorine atoms are replaced by other functional groups.
Transition metal-catalyzed reactions of gem-difluoroalkenes frequently proceed through a β-fluoride elimination step from a β-fluoroalkylmetal intermediate. nih.gov This process is a common pathway for the net functionalization of a C-F bond, resulting in the formation of monofluoroalkene products. A variety of transition metals, including copper, palladium, and nickel, have been shown to catalyze such transformations. For example, nickel-catalyzed allylic defluorinative reductive cross-coupling has been used to achieve C(sp³)–F bond cleavage in trifluoromethyl-substituted alkenes. acs.org
Recent advances have also highlighted the use of visible-light photoredox catalysis for the functionalization of C-F bonds in gem-difluoroalkenes. quora.com These methods offer mild conditions for reactions such as defluorinative alkylation, arylation, and silylation. The presence of the allylic alcohol in this compound could influence the regioselectivity of these reactions, potentially directing the catalyst or incoming reagents.
Impact on Acidity and Basicity of Adjacent Functional Groups
The presence of strongly electronegative fluorine atoms in the CF2 group has a significant inductive electron-withdrawing effect. This effect influences the acidity and basicity of adjacent functional groups. For this compound, the CF2 group is expected to increase the acidity of the neighboring hydroxyl group.
The pKa of an alcohol is a measure of its acidity, with lower pKa values indicating stronger acidity. Typical aliphatic alcohols have pKa values in the range of 16-18. masterorganicchemistry.com However, the presence of electron-withdrawing groups can substantially lower the pKa. For instance, 2,2,2-trifluoroethanol (B45653) has a pKa of approximately 12, making it considerably more acidic than ethanol (B145695) (pKa ≈ 16). masterorganicchemistry.com This increased acidity is due to the stabilization of the resulting alkoxide conjugate base by the inductive effect of the fluorine atoms. masterorganicchemistry.com
Based on these principles, the hydroxyl group of this compound is predicted to be significantly more acidic than that of its non-fluorinated analog, pent-1-en-3-ol. This enhanced acidity would affect its reactivity in base-mediated reactions and its ability to act as a proton donor. The table below provides a comparison of the pKa values of various alcohols, illustrating the effect of fluorination.
| Compound | pKa |
| Ethanol | ~16 |
| 2,2,2-Trifluoroethanol | ~12.4 |
| Hexafluoroisopropanol | ~9.3 |
| Nonafluoro-tert-butyl alcohol | ~5.4 |
| Data sourced from various compilations and studies. masterorganicchemistry.comut.ee |
Transition Metal-Catalyzed Transformations Utilizing this compound
The dual functionality of this compound, possessing both a gem-difluoroalkene and an allylic alcohol, makes it a versatile substrate for a wide range of transition metal-catalyzed transformations. These reactions can target the C-F bonds, the C-O bond of the alcohol, or the alkene moiety.
Transition metal-catalyzed reactions involving gem-difluoroalkenes often result in the formation of monofluoroalkenes through defluorinative coupling processes. nih.gov Palladium- and nickel-catalyzed cross-coupling reactions, for instance, can be employed to form new carbon-carbon and carbon-heteroatom bonds at the difluorinated carbon. nih.govacs.org
The allylic alcohol functionality also opens up avenues for various catalytic reactions. The direct substitution of allylic alcohols, often catalyzed by transition metals, is a powerful tool for forming new bonds. researchgate.net For example, the palladium-catalyzed Tsuji-Trost reaction allows for the substitution of the hydroxyl group (often after activation) with a variety of nucleophiles. The use of fluorinated alcohols as solvents or promoters can also influence the outcome of such reactions. researchgate.net
The interplay between the gem-difluoroalkene and the allylic alcohol can lead to complex and selective transformations. For instance, intramolecular reactions could lead to the formation of fluorinated cyclic compounds. Transition metal catalysts could coordinate to either the alkene or the alcohol, leading to different reaction pathways. The specific choice of metal, ligand, and reaction conditions would be crucial in controlling the selectivity of these transformations. The table below summarizes some potential transition metal-catalyzed reactions for substrates with similar functionalities.
| Reaction Type | Catalyst System (Example) | Substrate Functionality | Product Type |
| Defluorinative Cross-Coupling | Pd or Ni complexes | gem-Difluoroalkene | Monofluoroalkene |
| Allylic Substitution | Pd complexes | Allylic Alcohol | Substituted Alkene |
| Annulation/Cyclization | Various (e.g., Rh, Pd) | Alkene and Alcohol | Heterocycle/Carbocycle |
| Hydrogenation | Pd/C | Alkene | Saturated Alcohol |
Advanced Spectroscopic Characterization and Mechanistic Elucidation of 4,4 Difluoropent 1 En 3 Ol and Its Derivatives
Elucidation of Reaction Mechanisms via In Situ Spectroscopic Techniques
The study of reaction kinetics and the identification of transient intermediates are crucial for understanding and optimizing chemical transformations. In situ spectroscopic monitoring allows for real-time observation of a reaction mixture without the need for sampling, thus preserving the integrity of the chemical process. mt.com For reactions involving 4,4-difluoropent-1-en-3-ol, techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy are particularly valuable. spectroscopyonline.com
By immersing a probe directly into the reacting medium, these methods can track the concentration changes of reactants, products, and intermediates. For instance, in an oxidation reaction of this compound to the corresponding ketone, 4,4-difluoropent-1-en-3-one, one could monitor the disappearance of the O-H stretching band of the alcohol and the appearance of the C=O stretching band of the ketone in the IR spectrum. Similarly, the C=C stretching vibration of the vinyl group could be monitored by Raman spectroscopy. This continuous data stream enables the generation of precise reaction profiles, facilitating the determination of reaction rates and the elucidation of complex mechanisms. Furthermore, ¹⁹F NMR can be a powerful in situ tool to track the transformation of fluorinated molecules, revealing changes in the electronic environment of the fluorine atoms as the reaction progresses. nih.govnih.gov
Application of Multi-Nuclear NMR Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F) for Complex Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a multi-nuclear approach is essential for unambiguous characterization. nih.gov
¹H NMR: The proton NMR spectrum provides information on the hydrogen environments. The vinyl protons (-CH=CH₂) are expected to show complex splitting patterns (doublet of doublets of doublets) due to geminal, cis, and trans couplings. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) would appear as a multiplet due to coupling with the neighboring protons and potentially with the fluorine atoms. The methyl protons (-CH₃) would likely appear as a triplet due to coupling with the two fluorine atoms.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. nih.gov The carbon atom bonded to the two fluorine atoms (C4) would exhibit a characteristic triplet in the proton-decoupled spectrum due to one-bond ¹³C-¹⁹F coupling. The other carbons will also show smaller couplings to the fluorine atoms (two-bond, three-bond, etc.), which can aid in assignments. mdpi.com
¹⁹F NMR: As the ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for analyzing organofluorine compounds. acs.orgnih.gov For this compound, the two fluorine atoms are chemically equivalent and would be expected to produce a single signal. This signal would be split into a triplet by the three protons of the adjacent methyl group. The chemical shift of this signal provides insight into the electronic environment of the fluorine atoms.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | H1 (vinyl, trans to C2) | ~5.9 | ddd | J_trans ≈ 17, J_gem ≈ 1.5, J_vic ≈ 5 |
| ¹H | H1 (vinyl, cis to C2) | ~5.3 | ddd | J_cis ≈ 10, J_gem ≈ 1.5, J_vic ≈ 5 |
| ¹H | H2 (vinyl) | ~6.0 | ddd | J_trans ≈ 17, J_cis ≈ 10, J_vic ≈ 7 |
| ¹H | H3 | ~4.2 | m | - |
| ¹H | H5 | ~1.6 | t | ³J_HF ≈ 18 |
| ¹³C | C1 | ~116 | t | - |
| ¹³C | C2 | ~135 | d | - |
| ¹³C | C3 | ~75 | d (m) | ²J_CF ≈ 20 |
| ¹³C | C4 | ~123 | t | ¹J_CF ≈ 240 |
| ¹³C | C5 | ~25 | q (t) | ²J_CF ≈ 25 |
| ¹⁹F | F4 | ~ -110 | q | ³J_HF ≈ 18 |
Note: The data in this table is predicted based on typical values for similar functional groups and should be considered illustrative.
High-Resolution Mass Spectrometry for Isotopic and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule and its fragments, allowing for the determination of its elemental composition. nih.gov For this compound (C₅H₈F₂O), the molecular ion peak (M⁺) would be observed at a specific m/z value corresponding to its exact mass.
Electron ionization (EI) is a common technique that leads to extensive fragmentation of the molecular ion. wikipedia.org The fragmentation pattern provides a fingerprint of the molecule, revealing structural information. For fluorinated alcohols, characteristic fragmentation pathways include:
Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom. For this compound, this could lead to the loss of a vinyl radical (•CH=CH₂) or a 1,1-difluoroethyl radical (•CF₂CH₃).
Dehydration: Loss of a water molecule (18 amu), which is common for alcohols. libretexts.org
Loss of HF: Elimination of a hydrogen fluoride (B91410) molecule (20 amu) is a characteristic fragmentation for many organofluorine compounds. whitman.edu
The analysis of these fragmentation patterns allows for the reconstruction of the molecular structure.
Interactive Data Table: Predicted HRMS Fragmentation for this compound
| m/z (Predicted) | Possible Fragment Ion | Neutral Loss |
| 120.0543 | [C₅H₈F₂O]⁺ | M⁺ |
| 102.0437 | [C₅H₆F₂]⁺• | H₂O |
| 100.0464 | [C₅H₇FO]⁺ | HF |
| 93.0305 | [C₃H₅F₂O]⁺ | C₂H₃• (vinyl) |
| 57.0341 | [C₃H₅O]⁺ | •CF₂CH₃ |
Note: The data in this table is predicted based on common fragmentation pathways for fluorinated alcohols and should be considered illustrative.
Advanced Vibrational Spectroscopy (IR, Raman) for Conformational and Intermolecular Interaction Studies
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are sensitive to functional groups, bonding, and molecular symmetry, making them useful for structural confirmation and for studying non-covalent interactions like hydrogen bonding. wikipedia.org
For this compound, the IR spectrum would be dominated by a strong, broad absorption in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol, which is often broadened by hydrogen bonding. Other key absorptions would include C-H stretches of the alkyl and vinyl groups (~3100-2850 cm⁻¹), the C=C stretch (~1645 cm⁻¹), and strong C-F stretching vibrations, typically found in the 1100-1000 cm⁻¹ region.
Raman spectroscopy, being particularly sensitive to symmetric vibrations and non-polar bonds, would provide complementary information. acs.org The C=C double bond stretch would be expected to give a strong Raman signal. The symmetric C-F stretching modes would also be Raman active. By studying changes in these vibrational frequencies under different conditions (e.g., varying concentration or temperature), information about conformational changes and intermolecular interactions can be obtained.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| O-H stretch (H-bonded) | 3350 | Weak | Strong, Broad (IR) |
| C-H stretch (sp²) | 3080 | 3080 | Medium |
| C-H stretch (sp³) | 2980 | 2980 | Medium |
| C=C stretch | 1645 | 1645 | Medium (IR), Strong (Raman) |
| C-F stretch | 1100-1000 | 1100-1000 | Strong (IR) |
| C-O stretch | 1050 | Weak | Strong (IR) |
Note: The data in this table is predicted based on characteristic group frequencies and should be considered illustrative.
X-ray Diffraction Studies for Solid-State Structural Insights of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org It provides precise information on bond lengths, bond angles, and intermolecular interactions. While this compound is likely a liquid at room temperature, its crystalline derivatives (e.g., esters, ethers, or metal complexes) can be analyzed. mdpi.comman.ac.uk
A successful single-crystal X-ray diffraction analysis of a derivative would confirm the molecular connectivity and provide detailed insight into its conformation in the crystal lattice. nih.gov Of particular interest would be the C-F bond lengths and the F-C-F bond angle. Furthermore, the analysis would reveal how the molecules pack in the solid state, highlighting intermolecular interactions such as hydrogen bonds involving the hydroxyl group or weaker interactions involving the fluorine atoms. acs.org This information is crucial for understanding the physical properties of the material and for designing new materials with specific properties.
Computational Chemistry and Theoretical Investigations on 4,4 Difluoropent 1 En 3 Ol and Its Reactive Intermediates
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of 4,4-difluoropent-1-en-3-ol. High-level quantum chemical techniques such as G2, G3, and CBS-QB3 can be employed to determine properties like the enthalpy of formation in the gas phase. researchgate.net Density Functional Theory (DFT) methods, particularly with functionals like B3LYP and MP2, are instrumental in optimizing the molecular geometry and analyzing bond lengths and angles. researchgate.net
For this compound, these calculations would reveal the influence of the two fluorine atoms on the electron distribution across the molecule. The high electronegativity of fluorine is expected to induce a significant partial positive charge on the C4 carbon, influencing the polarity and reactivity of the adjacent C-C and C-H bonds. Natural Bond Orbital (NBO) analysis could further elucidate hyperconjugative interactions, such as those between the C-F antibonding orbitals and adjacent bonding orbitals, which can affect bond strengths and conformational preferences.
Table 1: Representative Bond Lengths in Fluorinated Hydrocarbons (Calculated at the B3LYP/6-31G(d) level)
| Bond | Typical Length (Å) |
|---|---|
| C-C | 1.54 |
| C=C | 1.34 |
| C-O | 1.43 |
| C-H | 1.09 |
| C-F | 1.35 |
Note: These are typical values and would be precisely calculated for this compound in a specific computational study.
Conformational Analysis and Energy Landscapes of this compound
The conformational flexibility of this compound, particularly around the C3-C4 single bond, is a key determinant of its physical and chemical properties. A detailed conformational analysis would involve systematically rotating the dihedral angles and calculating the corresponding energies to map out the potential energy surface. This process identifies the low-energy conformers (local minima) and the transition states that separate them.
Studies on similar 1,3-difluorinated systems have shown that the conformational profiles are strongly influenced by the 1,3-difluoropropylene motif (−CHF− CH2−CHF−), with a significant dependence on the polarity of the medium. soton.ac.uk For this compound, the interactions between the fluorine atoms and the hydroxyl group, as well as the vinyl group, would be critical. It is plausible that intramolecular hydrogen bonding between the hydroxyl proton and one of the fluorine atoms could stabilize certain conformations. The gauche effect, often observed in fluorinated alkanes, would also play a role in determining the preferred dihedral angles. rsc.org
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (H-O-C3-C4) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180° | 0.00 |
| Gauche 1 | 60° | 0.5 - 1.5 |
| Gauche 2 | -60° | 0.5 - 1.5 |
| Eclipsed | 0°, 120°, 240° | > 3.0 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.
Reaction Mechanism Modeling and Transition State Characterization
Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving this compound. For instance, in reactions such as oxidation of the allylic alcohol or addition to the double bond, theoretical calculations can map out the entire reaction pathway, identifying intermediates and, crucially, the transition state structures. The characterization of transition states, which are first-order saddle points on the potential energy surface, allows for the calculation of activation energies and reaction rates.
For reactions involving hydride transfer, which are central to many bioorganic processes, computational studies can distinguish between different possible mechanisms, such as a direct hydride transfer versus an Alder-Ene-like pathway. chemrxiv.org The geometry of the transition state, including key bond distances, can reveal the degree of concertedness in the reaction. chemrxiv.org For this compound, the fluorine atoms would likely influence the stability of any charged intermediates or transition states, thereby affecting the reaction mechanism and kinetics.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
The prediction of NMR chemical shifts using quantum chemical methods has become a standard tool for structure elucidation. nih.govresearchgate.net DFT calculations, often using hybrid functionals like B3LYP, can provide accurate predictions of both ¹H and ¹³C chemical shifts. idc-online.com For fluorinated compounds, the prediction of ¹⁹F NMR chemical shifts is particularly valuable. rsc.orgnih.gov
The process typically involves optimizing the geometry of the molecule and then calculating the NMR shielding tensors. To improve accuracy, the calculated isotropic shielding values are often scaled or referenced to a known standard. nih.gov For this compound, such calculations would be invaluable for assigning the signals in its NMR spectra, especially for distinguishing between the two diastereotopic fluorine atoms. The accuracy of these predictions is dependent on the level of theory, the basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). idc-online.com
Table 3: Predicted vs. Experimental NMR Chemical Shifts for a Model Fluorinated Compound
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| ¹H | 4.25 | 4.21 |
| ¹³C | 115.8 | 116.2 |
| ¹⁹F | -110.3 | -112.5 |
Note: This table illustrates the typical accuracy of NMR prediction methods for a representative fluorinated molecule.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to study the behavior of this compound in a condensed phase, explicitly accounting for solvent molecules and intermolecular interactions. nih.gov By simulating the motion of atoms over time, MD can provide insights into how the solvent structure around the molecule influences its conformation and reactivity.
For this compound, MD simulations could be used to study its solvation in different solvents, from nonpolar to polar protic and aprotic environments. These simulations would reveal the nature of hydrogen bonding between the hydroxyl group and solvent molecules, as well as the weaker interactions involving the fluorine atoms and the vinyl group. The reliability of MD simulations is highly dependent on the accuracy of the force field parameters used to describe the interactions between atoms. nih.gov
Investigation of C-F Bond Properties and Reactivity using Advanced Theoretical Models
Furthermore, computational methods can be used to investigate the reactivity of the C-F bond itself, such as its susceptibility to cleavage under different conditions. While the C-F bond is generally strong, its reactivity can be modulated by the surrounding molecular structure. Theoretical models can predict the bond dissociation energy and explore potential reaction pathways for C-F bond activation.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
Strategic Applications of 4,4 Difluoropent 1 En 3 Ol As a Versatile Building Block in Complex Organic Synthesis
Precursor in the Synthesis of Fluorinated Heterocyclic Compounds
Fluorinated heterocyclic compounds are of immense importance in pharmaceuticals and agrochemicals. The synthesis of such structures often relies on the cyclization of functionalized fluorinated precursors. In principle, the vinyl and hydroxyl groups of 4,4-difluoropent-1-en-3-ol could participate in various cycloaddition or condensation reactions to form a range of heterocyclic systems. For instance, reactions involving the hydroxyl group with dinucleophiles or intramolecular cyclization following modification of the vinyl group could theoretically lead to fluorinated furans, pyrans, or other oxygen-containing heterocycles.
Despite this theoretical potential, a thorough search of the scientific literature did not yield any specific examples or detailed research findings where this compound is explicitly used as a precursor for the synthesis of fluorinated heterocyclic compounds. General methods for the synthesis of fluorinated heterocycles are well-documented, but none of the reviewed studies utilize this specific building block.
Chiral Auxiliary or Ligand in Asymmetric Catalysis Research
The presence of a stereogenic center at the C3 position of this compound suggests its potential utility as a chiral auxiliary or as a precursor to a chiral ligand for asymmetric catalysis. Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation, while chiral ligands coordinate to a metal center to create a chiral catalytic environment. The alcohol functionality of this compound could be used to attach it to a substrate or to a ligand backbone.
However, there is no available research in the public domain that describes the application of this compound or its derivatives as a chiral auxiliary or ligand in asymmetric catalysis. The field of asymmetric synthesis is extensive, with numerous chiral auxiliaries and ligands reported, but this specific compound is not among them.
Intermediate in the Construction of Fluoro-Alkenes and Fluoro-Alkanes
The vinyl and hydroxyl groups of this compound represent functional handles that could be chemically manipulated to generate a variety of fluoro-alkenes and fluoro-alkanes. For example, dehydration of the alcohol could lead to a fluorinated diene, while reduction of the double bond would yield 4,4-difluoropentan-3-ol. Further reactions, such as hydroboration-oxidation or halogenation of the vinyl group, could introduce additional functionality.
While these transformations are fundamental in organic synthesis, no specific studies have been found that report the use of this compound as an intermediate for the construction of other fluoro-alkenes or fluoro-alkanes. The existing literature on the synthesis of such compounds typically employs other, more readily available fluorinated starting materials.
Scaffold for the Introduction of Biologically Relevant Fluorinated Motifs
The gem-difluoromethylene group is a well-known bioisostere for a carbonyl group or a gem-dimethyl group and can significantly influence the conformational preferences and metabolic stability of a molecule. As such, this compound could theoretically serve as a scaffold to introduce this motif into biologically active molecules. The vinyl and hydroxyl groups offer points for further chemical elaboration and connection to other molecular fragments.
A review of the literature on the synthesis of fluorinated bioactive compounds did not reveal any instances where this compound was used as a starting material or key intermediate. The design and synthesis of fluorinated pharmaceuticals and agrochemicals is a vibrant area of research, but the contribution of this specific compound appears to be undocumented.
Design and Synthesis of Advanced Materials Precursors
Fluorinated polymers and materials often exhibit unique properties, including high thermal stability, chemical resistance, and low surface energy. Monomers containing fluorinated motifs are essential for the synthesis of these advanced materials. The vinyl group of this compound suggests its potential as a monomer or co-monomer in polymerization reactions, leading to fluorinated polymers with pendant hydroxyl groups that could be further functionalized.
Despite the interest in fluorinated materials, there is no evidence in the scientific literature of this compound being utilized in the design or synthesis of advanced materials precursors. Research in fluoropolymer chemistry is extensive, but the focus has been on other classes of fluorinated monomers.
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems for Efficient Transformations
The reactivity of the allylic alcohol and the gem-difluoro functionalities in 4,4-difluoropent-1-en-3-ol presents a fertile ground for the development of innovative catalytic systems. Future research will likely focus on catalysts that can selectively target different parts of the molecule to achieve a variety of chemical transformations. The advancement of transition metal catalysis, photoredox catalysis, and electrochemical methods are driving the development of fluorination reagents and reactions. chinesechemsoc.org
Key areas of exploration could include:
Asymmetric Hydrogenation: Developing catalysts for the enantioselective hydrogenation of the carbon-carbon double bond would provide access to chiral difluorinated alkanols, which are valuable building blocks in medicinal chemistry.
Allylic Substitution Reactions: Designing catalytic systems, potentially using metals like palladium or iridium, for the stereoselective substitution of the hydroxyl group would enable the introduction of a wide range of functionalities.
C-H Functionalization: Exploring catalysts for the direct functionalization of C-H bonds adjacent to the fluorine atoms or at the vinyl group could offer more atom-economical synthetic routes to complex fluorinated molecules. springernature.com
Dehydrofluorination: Investigating catalytic methods for selective dehydrofluorination could lead to the synthesis of novel fluorinated dienes, which are versatile precursors in organic synthesis.
Exploration of Bio-Inspired Synthetic Routes for Fluorinated Alcohols
The growing emphasis on sustainable chemistry is driving interest in bio-inspired and biocatalytic synthetic methods. nih.gov For this compound, this could involve leveraging enzymes to perform highly selective transformations that are challenging to achieve with traditional chemical catalysts. The use of enzymes or microbial cells in preparative transformations offers high chemo-, regio-, and stereoselectivity. rsc.org
Future research could pursue:
Enzymatic Kinetic Resolution: Utilizing lipases or other hydrolases to selectively acylate one enantiomer of racemic this compound, thereby separating them.
Engineered Biocatalysts: Through directed evolution, enzymes such as reductases could be engineered to stereoselectively reduce a corresponding ketone precursor to a specific enantiomer of this compound.
Fluorinase Technology: While currently limited in substrate scope, the future development of "fluorinase" enzymes could potentially be harnessed for the direct biosynthesis of fluorinated building blocks like this compound from non-fluorinated precursors. acsgcipr.org
Integration of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Pathways
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, capable of accelerating discovery and optimizing processes. mdpi.com For a relatively unexplored molecule like this compound, these computational approaches can be particularly valuable.
Potential applications include:
Reactivity Prediction: Training ML models on datasets of known reactions of similar fluorinated compounds to predict the reactivity of this compound under various conditions. This can help in identifying promising reaction pathways and avoiding unfruitful experiments. arxiv.org
Retrosynthetic Analysis: Employing AI-powered retrosynthesis software to propose novel and efficient synthetic routes to this compound and its derivatives. These tools can analyze vast reaction databases to identify optimal disconnections and precursor molecules. nih.gov
Catalyst Design: Using machine learning to identify the optimal catalyst structure for a desired transformation of this compound by correlating catalyst features with reaction outcomes.
Below is a conceptual data table illustrating how machine learning could be used to predict reaction yields for the allylic substitution of this compound with different nucleophiles and catalysts.
| Nucleophile | Catalyst | Solvent | Predicted Yield (%) |
|---|---|---|---|
| Aniline | Pd(OAc)2/dppf | Toluene | 85 |
| Sodium Malonate | Ir(cod)Cl]2/dppe | THF | 78 |
| Thiophenol | Pd(PPh3)4 | DCM | 92 |
| Methanol | Rh(cod)2BF4/dppb | Methanol | 65 |
Interdisciplinary Research with Materials Science for Novel Fluorine-Containing Architectures
The unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and altered electronic properties, make fluorinated compounds highly attractive for materials science applications. sigmaaldrich.comalfa-chemistry.com Interdisciplinary research focused on incorporating this compound into larger molecular architectures could lead to the development of novel materials with enhanced performance.
Future directions in this area might involve:
Polymer Chemistry: Using this compound as a monomer or a functional additive in polymerization reactions to create fluorinated polymers. These materials could exhibit desirable properties such as hydrophobicity, low surface energy, and improved weather resistance, making them suitable for coatings, membranes, or specialty plastics.
Liquid Crystals: The incorporation of the difluoromethylene group from this compound into mesogenic molecules could influence their liquid crystalline properties, potentially leading to new materials for display technologies.
Self-Assembled Monolayers: The synthesis of derivatives of this compound that can form self-assembled monolayers on surfaces could be explored for applications in electronics, sensors, or as anti-fouling coatings.
The following table outlines potential properties and applications of polymers derived from this compound.
| Polymer Type | Potential Properties | Potential Applications |
|---|---|---|
| Poly(acrylate) derivative | High hydrophobicity, low refractive index | Anti-reflective coatings, hydrophobic surfaces |
| Polyurethane derivative | Enhanced thermal and chemical resistance | Durable elastomers, high-performance sealants |
| Epoxy resin additive | Increased flame retardancy, lower moisture uptake | Advanced composites, electronic encapsulants |
Q & A
Basic Research Question
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to separate enantiomers.
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
- Optical Rotation : Compare experimental values with literature data for known stereoisomers .
How can reaction conditions be optimized to improve yields in the synthesis of this compound?
Advanced Research Question
Key factors include:
- Catalyst Selection : Lewis acids (e.g., BF₃·OEt₂) may enhance esterification efficiency.
- Temperature Control : Maintain ≤0°C during reduction to minimize side reactions.
- Solvent Polarity : Use aprotic solvents (e.g., THF) to stabilize intermediates. Documented yields range from 60–75% under optimized conditions .
What role does this compound play in drug discovery workflows?
Advanced Research Question
The compound serves as:
- Intermediate : For synthesizing fluorinated β-blockers or kinase inhibitors via hydroxyl-group functionalization.
- Probe Molecule : To study fluorine’s effect on pharmacokinetic properties (e.g., membrane permeability). Evidence from related fluorophenyl-propanols highlights its utility in preclinical assays .
What safety and compliance protocols are essential when handling this compound?
Basic Research Question
- Safety : Use fume hoods and PPE (gloves, goggles) due to flammability (Risk Code F ).
- Regulatory Compliance : Adhere to FDA guidelines for non-clinical research (non-human use) and ICH stability protocols for storage (RT, inert atmosphere) .
How can computational modeling enhance the understanding of this compound’s electronic environment?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
